molecular formula C11H10BrNS B13148558 2-Bromo-4-(2,4-dimethylphenyl)thiazole

2-Bromo-4-(2,4-dimethylphenyl)thiazole

Cat. No.: B13148558
M. Wt: 268.17 g/mol
InChI Key: MBQYMNFKYWDJPW-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,4-dimethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the 2-position and a 2,4-dimethylphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,4-dimethylphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2,4-dimethylphenyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,4-dimethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-phenylthiazole
  • 2-Bromo-4-(4-methylphenyl)thiazole
  • 2-Bromo-4-(2,5-dimethylphenyl)thiazole

Uniqueness

2-Bromo-4-(2,4-dimethylphenyl)thiazole is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

2-bromo-4-(2,4-dimethylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3

InChI Key

MBQYMNFKYWDJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)C

Origin of Product

United States

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